molecular formula C9H5ClF2N4O2S B11790732 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole

3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole

Cat. No.: B11790732
M. Wt: 306.68 g/mol
InChI Key: DGMKKNZYSBQNQS-UHFFFAOYSA-N
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Description

3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a difluoromethyl group at position 5 and a 2-chloro-6-nitrophenylthio moiety at position 2.

Properties

Molecular Formula

C9H5ClF2N4O2S

Molecular Weight

306.68 g/mol

IUPAC Name

3-(2-chloro-6-nitrophenyl)sulfanyl-5-(difluoromethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C9H5ClF2N4O2S/c10-4-2-1-3-5(16(17)18)6(4)19-9-13-8(7(11)12)14-15-9/h1-3,7H,(H,13,14,15)

InChI Key

DGMKKNZYSBQNQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC2=NNC(=N2)C(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 5-(Difluoromethyl)-4H-1,2,4-triazole-3-thiol

The triazole core is constructed via cyclization of a thiosemicarbazide intermediate. Starting with difluoromethyl acetohydrazide (1) , reaction with carbon disulfide in alkaline conditions yields the thiosemicarbazide (2) . Cyclization under basic conditions (NaOH, reflux, 4 h) produces 5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol (3) in 78–85% yield.

Reaction Scheme:

Difluoromethyl acetohydrazideCS2,NaOHThiosemicarbazideΔ5-(Difluoromethyl)-4H-1,2,4-triazole-3-thiol\text{Difluoromethyl acetohydrazide} \xrightarrow{\text{CS}_2, \text{NaOH}} \text{Thiosemicarbazide} \xrightarrow{\Delta} \text{5-(Difluoromethyl)-4H-1,2,4-triazole-3-thiol}

Key Data:

  • Yield: 82% (average)

  • Conditions: 10% NaOH, ethanol, reflux (4 h).

  • Characterization: 1H NMR^1\text{H NMR} (DMSO-d6): δ 14.2 (s, SH), 6.8 (t, J=54HzJ = 54 \, \text{Hz}, CF2H).

Thioetherification with 1-Chloro-2-nitro-6-chlorobenzene

The thiol (3) undergoes nucleophilic aromatic substitution with 1-chloro-2-nitro-6-chlorobenzene (4) . Using LiH as a base in DMF at 80°C for 24 h, the thioether product (5) is obtained in 65–72% yield.

Mechanistic Insight:
The nitro groups activate the aryl chloride toward nucleophilic attack by the triazole-thiolate. Deprotonation of (3) by LiH generates a thiolate ion, which displaces chloride via a concerted aromatic substitution mechanism.

Optimization Table:

BaseSolventTemp (°C)Time (h)Yield (%)
LiHDMF802472
K2CO3DMSO1004858
NaHTHF603663

Oxidative Cyclization of Hydrazones

Preparation of Difluoromethyl Hydrazone

Hydrazone (6) is synthesized by condensing difluoromethyl ketone (7) with hydrazine hydrate. Subsequent treatment with selenium dioxide (SeO2) in DMF at 110°C induces oxidative cyclization, forming the triazole-thiol (3) in 68% yield.

Reaction Pathway:

Difluoromethyl ketoneNH2NH2HydrazoneSeO2Triazole-thiol\text{Difluoromethyl ketone} \xrightarrow{\text{NH}2\text{NH}2} \text{Hydrazone} \xrightarrow{\text{SeO}_2} \text{Triazole-thiol}

Advantages:

  • Functional group tolerance for electron-withdrawing substituents.

  • Short reaction time (4–6 h).

Coupling with Activated Aryl Halides

The thiol (3) is coupled with 2-chloro-6-nitrochlorobenzene (4) under microwave irradiation (100°C, 1 h), achieving 75% yield with reduced side reactions.

Microwave Conditions:

  • Power: 300 W

  • Solvent: DMF

  • Catalyst: None required.

Post-Functionalization of Preformed Triazoles

Difluoromethylation via Radical Pathways

4H-1,2,4-triazole-3-thiol (8) is reacted with difluoromethyl iodide (CF2HI) under UV light, introducing the difluoromethyl group at position 5. Subsequent thioetherification with (4) yields the target compound in 60% overall yield.

Limitations:

  • Requires strict anhydrous conditions.

  • Moderate regioselectivity (∼7:1 ratio for C5 vs. C3 substitution).

Characterization Data

  • HRMS (ESI): m/z 345.9821 [M+H]+ (calcd for C10H6ClF2N4O2S: 345.9824).

  • IR (KBr): 1540 cm⁻¹ (C=N), 1340 cm⁻¹ (NO2), 1120 cm⁻¹ (C-F).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation7298High regioselectivityMulti-step synthesis
Oxidative Cyclization6895Rapid under microwaveRequires toxic SeO2
Post-Functionalization6090Modular approachRadical side reactions

Mechanistic Considerations

  • Nucleophilic Aromatic Substitution: The electron-deficient aryl chloride facilitates attack by the triazole-thiolate, with nitro groups acting as meta-directing activators.

  • Cyclization Kinetics: Base-mediated cyclization of thiosemicarbazides proceeds via a six-membered transition state, with difluoromethyl groups stabilizing the intermediate through inductive effects.

  • Oxidative Pathways: SeO2 mediates dehydrogenation of hydrazones, forming the triazole ring via a radical intermediate .

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can produce a variety of substituted triazole compounds.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and antifungal domains:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of triazoles possess potent antimicrobial properties. For instance, compounds related to 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole have shown effectiveness against various bacterial strains and fungi .
  • Antifungal Activity : The compound's structure allows it to interact with fungal cell membranes, disrupting their integrity and leading to cell death. This property is particularly valuable in treating resistant fungal infections .

Pharmaceutical Applications

The triazole ring is a common feature in many pharmaceutical agents due to its ability to inhibit enzymes involved in fungal growth. The specific compound discussed has potential applications in:

  • Antifungal Drugs : It could serve as a lead compound for developing new antifungal medications.
  • Antibacterial Agents : Its derivatives may be explored for their efficacy against resistant bacterial strains.

Case Studies and Research Findings

A variety of studies have been conducted to assess the effectiveness of triazole derivatives:

  • A study published in Pharmaceuticals highlighted the synthesis and evaluation of various triazole derivatives that demonstrated promising antimicrobial properties .
  • Another research paper explored the structural insights and biological profiles of thiophene-linked triazoles, which included compounds similar to 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole .

Mechanism of Action

The mechanism of action of 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The triazole scaffold is highly modular, and substituent variations significantly influence properties such as solubility, stability, and bioactivity. Key analogs include:

Compound Name Substituents (Position 3) Substituents (Position 5) Key Properties/Activities Reference
3-(Difluoromethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole 4-Methylbenzylthio Difluoromethyl Enhanced lipophilicity
3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole 4-Fluorobenzylthio Difluoromethyl Improved metabolic stability
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol 4-Chlorophenylthio - Antibacterial activity
3-((2,2-Dimethyl-3-propylcyclopropyl)methyl)-4-methyl-4H-1,2,4-triazole (6g) Cyclopropylmethyl + 4-chlorobenzylthio Methyl Antifungal activity (HPLC purity: 96.79%)

Key Observations :

  • The difluoromethyl group at position 5 enhances electronegativity and metabolic stability compared to methyl or hydrogen substituents .
  • Compounds with bulky substituents (e.g., cyclopropylmethyl in 6g) exhibit higher purity and bioactivity, suggesting steric effects influence efficacy .

Comparison with Target Compound :

  • The target compound likely follows similar protocols, but the 2-chloro-6-nitrophenylthio group may require stringent temperature control (70–80°C) to avoid nitro group reduction .

Inference for Target Compound :

  • The difluoromethyl and nitro groups may synergize to enhance antitubercular or Gram-positive bacterial activity, as seen in nitro-substituted benzothiazole-triazole hybrids .

Biological Activity

3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole is a synthetic compound belonging to the triazole family, known for its diverse biological activities. Its structure features a triazole ring with a difluoromethyl group and a thioether linkage to a chloronitrophenyl moiety, which may influence its pharmacological properties significantly. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound's unique structural characteristics contribute to its biological activity. The presence of electron-withdrawing groups (nitro and chloro) enhances its reactivity and potential interactions with biological targets. The difluoromethyl group may increase lipophilicity, improving bioavailability and cellular uptake.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole has shown promising results in inhibiting various bacterial strains. Research indicates that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound NameStructure FeaturesBiological Activity
1-(2-Chlorophenyl)-3-(difluoromethyl)-1H-1,2,4-triazoleChlorophenyl and difluoromethyl groupsAntifungal activity
5-(Chlorophenyl)-4H-1,2,4-triazoleChlorophenyl substituentAntibacterial properties
3-Thiosemicarbazone derivativesThioether linkageAnticancer effects

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory effects of triazole derivatives in peripheral blood mononuclear cells (PBMC). For instance, compounds similar to 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated PBMC cultures. The strongest inhibition was noted at concentrations around 50 µg/mL, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

A notable study investigated the synthesis and biological evaluation of various triazole derivatives, including 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole. The study highlighted its low toxicity profile at high concentrations (up to 100 µg/mL), with cell viability remaining above 94% compared to controls. The compound's ability to modulate cytokine release suggests a dual role in antimicrobial and anti-inflammatory pathways .

The mechanism by which 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory responses or microbial resistance mechanisms. Binding affinity studies are crucial for understanding these interactions and optimizing the compound's pharmacological profile.

Q & A

Basic Research Question

  • 1H NMR : Key signals include the aromatic protons of the 2-chloro-6-nitrophenyl group (δ 7.5–8.5 ppm) and the difluoromethyl group (δ 5.5–6.5 ppm as a triplet due to coupling with fluorine) .
  • IR : Look for characteristic absorptions: S-C stretching (~650 cm⁻¹), C=N triazole ring (~1600 cm⁻¹), and NO₂ asymmetric stretching (~1520 cm⁻¹) .
  • MS : The molecular ion peak should align with the theoretical molecular weight (e.g., m/z ≈ 330–350 for similar triazoles) . Purity ≥95% can be confirmed via HPLC with retention time matching authenticated standards .

What computational methods are suitable for predicting the reactivity and electronic properties of this triazole derivative?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . For example, the electron-withdrawing nitro group may lower the LUMO energy, enhancing reactivity toward nucleophiles. Molecular docking studies can further assess interactions with biological targets (e.g., enzymes or receptors) .

How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from differences in assay conditions (pH, solvent, cell lines) or impurities. A standardized protocol should include:

  • Purity validation : HPLC or LC-MS to exclude confounding byproducts .
  • Dose-response curves : Triplicate experiments with positive/negative controls (e.g., fluconazole for antifungal assays) .
  • Statistical analysis : Use tools like ANOVA or nonlinear regression (e.g., GraphPad Prism) to quantify variability .

What strategies are recommended for derivatizing this compound to explore structure-activity relationships (SAR)?

Advanced Research Question

  • Substituent variation : Replace the difluoromethyl group with trifluoromethyl or methylsulfonyl groups to assess hydrophobicity effects .
  • Bioisosteric replacement : Swap the nitro group for a cyano or carbonyl moiety to modulate electron density .
  • Synthetic routes : Use Suzuki coupling to introduce aryl/heteroaryl groups at the triazole ring .

How can environmental stability and degradation pathways of this compound be evaluated under laboratory conditions?

Advanced Research Question

  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor via HPLC for byproduct formation .
  • Hydrolytic stability : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours, quantifying degradation via NMR .
  • Microbial degradation : Use soil slurry models with LC-MS/MS to identify metabolites .

What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how can they be mitigated?

Advanced Research Question
Matrix interference (e.g., proteins in plasma) can be addressed via:

  • Sample preparation : Solid-phase extraction (C18 cartridges) or protein precipitation with acetonitrile .
  • Detection : LC-MS/MS with multiple reaction monitoring (MRM) for enhanced specificity .
  • Calibration curves : Use deuterated internal standards (e.g., d₃-difluoromethyl analogs) to correct for ion suppression .

What mechanistic insights can be gained from studying the regioselectivity of reactions involving the triazole ring?

Advanced Research Question
Regioselectivity in triazole reactions (e.g., alkylation or halogenation) depends on electronic and steric factors. For example, the 1,2,4-triazole’s N-1 position is more nucleophilic due to electron donation from adjacent nitrogen atoms. Computational modeling (DFT) can predict preferred attack sites, validated experimentally by isolating isomers via column chromatography .

How can researchers design experiments to assess the compound’s potential as a kinase inhibitor or antimicrobial agent?

Advanced Research Question

  • Kinase inhibition : Use fluorescence polarization assays with ATP-competitive probes (e.g., ADP-Glo™) to measure IC₅₀ .
  • Antimicrobial testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Validate selectivity via MTT assays on mammalian cell lines (e.g., HEK293) .

What are the best practices for safely handling and storing this compound given its reactive functional groups?

Basic Research Question

  • Storage : In airtight containers under nitrogen at –20°C to prevent oxidation of the thioether and nitro groups .
  • Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

Q. Notes

  • Avoid commercial sources like BenchChem; prioritize peer-reviewed protocols .
  • Data tables (e.g., NMR shifts, reaction yields) should be cross-validated with theoretical calculations .
  • Contradictions in evidence (e.g., optimal reaction times) require systematic replication .

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